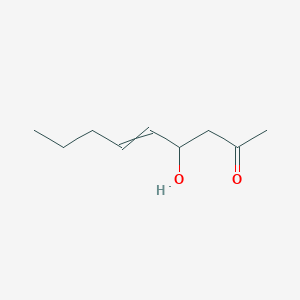
4-Hydroxynon-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxynon-5-en-2-one: is an organic compound that belongs to the class of α,β-unsaturated hydroxyalkenals. It is a byproduct of lipid peroxidation, which occurs when polyunsaturated fatty acids undergo oxidative degradation. This compound is known for its reactivity and its role in various biological processes, including signaling and toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxynon-5-en-2-one can be synthesized through the oxidation of polyunsaturated fatty acids such as arachidonic acid and linoleic acid. The process involves the formation of lipid hydroperoxides, which then decompose to form this compound .
Industrial Production Methods: The use of catalysts and specific reaction conditions can optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxynon-5-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly with thiol and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with nucleophiles like cysteine, histidine, and lysine are common.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Michael adducts and Schiff bases.
Applications De Recherche Scientifique
Chemistry: 4-Hydroxynon-5-en-2-one is used as a model compound to study lipid peroxidation and its effects on cellular components. It is also used in the synthesis of other complex organic molecules .
Biology: In biological research, this compound is studied for its role in oxidative stress and its impact on cellular signaling pathways. It is known to form adducts with proteins, affecting their function and stability .
Medicine: The compound is investigated for its involvement in various diseases, including neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases. It is also studied for its potential as a biomarker for oxidative stress .
Industry: In industrial applications, this compound is used in the development of antioxidants and preservatives. Its reactivity makes it a valuable compound for studying the stability of food products and other materials .
Mécanisme D'action
4-Hydroxynon-5-en-2-one exerts its effects through its reactivity with nucleophiles. It forms covalent adducts with proteins, particularly at cysteine, histidine, and lysine residues. These adducts can alter protein function and lead to cellular dysfunction . The compound also affects signaling pathways by modulating the activity of various enzymes and transcription factors .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-nonenal: Another α,β-unsaturated hydroxyalkenal, known for its role in lipid peroxidation and cellular signaling.
4-Hydroperoxy-2-nonenal: A related compound formed during lipid peroxidation, which can further decompose to form 4-Hydroxynon-5-en-2-one.
4-Oxo-2-nonenal: A similar compound that also participates in oxidative stress and forms adducts with proteins.
Uniqueness: this compound is unique due to its specific reactivity and the types of adducts it forms with proteins. Its role in both signaling and toxicity makes it a compound of significant interest in various fields of research .
Propriétés
Numéro CAS |
645401-52-1 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-hydroxynon-5-en-2-one |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h5-6,9,11H,3-4,7H2,1-2H3 |
Clé InChI |
NYIIVDZGANLZJC-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC(CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)

![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)
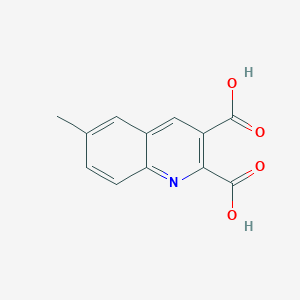
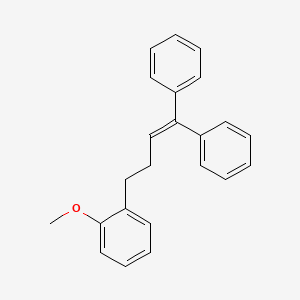
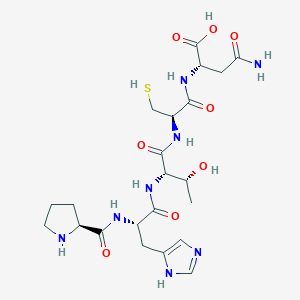
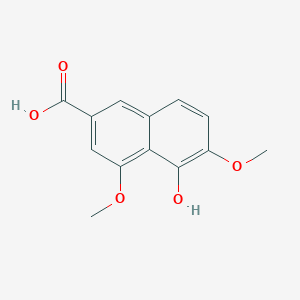
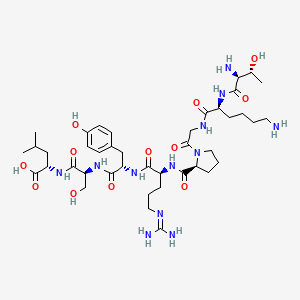
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
silane](/img/structure/B12600896.png)

![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)


